molecular formula C18H16N2 B14375291 4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline CAS No. 90731-55-8

4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline

Cat. No.: B14375291
CAS No.: 90731-55-8
M. Wt: 260.3 g/mol
InChI Key: ACIQEMQIIYTDMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole and quinoline rings .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted indole derivatives .

Comparison with Similar Compounds

Properties

CAS No.

90731-55-8

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-indol-1-yl-1-methyl-4H-quinoline

InChI

InChI=1S/C18H16N2/c1-19-12-11-18(15-7-3-5-9-17(15)19)20-13-10-14-6-2-4-8-16(14)20/h2-13,18H,1H3

InChI Key

ACIQEMQIIYTDMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(C2=CC=CC=C21)N3C=CC4=CC=CC=C43

Origin of Product

United States

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